

# Technical Support Center: Sodium Thiosulfate Titrant Stability

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## Compound of Interest

Compound Name: Sodium thiosulfate pentahydrate

Cat. No.: B104663

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of sodium thiosulfate titrants.

## Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of sodium thiosulfate solutions.

**Question:** My sodium thiosulfate solution has turned cloudy. What is the cause and how can I fix it?

**Answer:**

A cloudy appearance in your sodium thiosulfate solution is most likely due to the precipitation of elemental sulfur. This is a clear sign of decomposition.

- **Probable Cause:** The primary cause of sulfur precipitation is the acidification of the solution. [1][2] Even dilute acids can cause the breakdown of thiosulfate ions into sulfur and sulfur dioxide. [2][3] A common source of acidity is the absorption of atmospheric carbon dioxide (CO<sub>2</sub>), which forms carbonic acid in the solution. [1]
- **Solution:**

- Discard the Solution: A cloudy solution is no longer reliable for accurate titrations and should be discarded.
- Prepare a Fresh Solution: When preparing a new solution, use deionized or distilled water that has been recently boiled for at least 15 minutes and then cooled to room temperature. This process removes dissolved CO<sub>2</sub> and also sterilizes the water, inhibiting bacterial growth.
- Add a Stabilizer: Incorporate a stabilizing agent to maintain an alkaline pH. Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) at a concentration of approximately 0.1-0.2 g/L is commonly used.<sup>[4]</sup><sup>[5]</sup> Alternatively, a few pellets of sodium hydroxide (NaOH) can be added.<sup>[6]</sup> The optimal pH range for stability is between 9 and 10.

Question: The concentration of my standardized sodium thiosulfate solution has decreased over time. Why is this happening and what can I do to prevent it?

Answer:

A decrease in the concentration of your sodium thiosulfate titrant indicates that the thiosulfate ions are being consumed through decomposition or oxidation.

- Probable Causes:
  - Bacterial Decomposition: Certain sulfur-metabolizing bacteria, such as *Thiobacillus thioautotrophicus*, can consume thiosulfate ions, leading to a decrease in the solution's concentration.<sup>[1]</sup><sup>[7]</sup> Using non-sterilized water or containers can introduce these bacteria.
  - Acid-Catalyzed Decomposition: As mentioned previously, acidic conditions will cause the decomposition of sodium thiosulfate.<sup>[1]</sup><sup>[2]</sup>
  - Oxidation: Although less common under proper storage, thiosulfate can be oxidized by dissolved oxygen. This process can be accelerated by exposure to light and heat.
- Solutions:
  - Ensure Sterility: Prepare the solution using recently boiled and cooled deionized or distilled water.<sup>[8]</sup> All glassware should be thoroughly cleaned and rinsed.

- Maintain Alkaline pH: Add a stabilizer like sodium carbonate (0.1-0.2 g/L) or sodium hydroxide to keep the solution alkaline.[4][5][6]
- Proper Storage: Store the solution in a tightly sealed, dark glass bottle to protect it from light and atmospheric CO<sub>2</sub>. [8] The bottle should be kept in a cool, dark place.
- Regular Standardization: For critical applications, it is advisable to standardize the sodium thiosulfate solution weekly.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stable 0.1 N sodium thiosulfate solution?

A1: A detailed experimental protocol for preparing a stable 0.1 N sodium thiosulfate solution is provided in the "Experimental Protocols" section below. The key steps involve using boiled and cooled deionized water, adding a stabilizer, and storing the solution properly.

Q2: Which stabilizer is best for sodium thiosulfate solutions?

A2: Sodium carbonate is a widely recommended and effective stabilizer.[4][5] It effectively buffers the solution to maintain an alkaline pH, preventing acid-catalyzed decomposition. Sodium hydroxide is also a suitable alternative.[6]

Q3: How long can I store a sodium thiosulfate solution?

A3: A properly prepared and stored sodium thiosulfate solution can be stable for several months. However, for high-accuracy work, it is best practice to re-standardize the solution on a weekly basis, especially if it is used frequently.

Q4: Can I use tap water to prepare my sodium thiosulfate solution?

A4: It is not recommended to use tap water. Tap water can contain impurities, microorganisms, and dissolved gases like CO<sub>2</sub> that can accelerate the decomposition of sodium thiosulfate. Always use freshly boiled and cooled deionized or distilled water.[8]

Q5: Does exposure to sunlight affect the stability of the solution?

A5: Yes, exposure to light, particularly sunlight, can promote the decomposition of sodium thiosulfate. Therefore, it is crucial to store the solution in a dark or amber-colored glass bottle.

[8]

## Data Presentation

The following table summarizes the effectiveness of various stabilization methods for 0.1 N sodium thiosulfate solutions.

Stabilizer/Condition	Concentration/Procedure	Observed Effect on Stability	Reference
Sodium Carbonate (Na <sub>2</sub> CO <sub>3</sub> )	0.1 - 0.2 g/L	Maintains alkaline pH, preventing acid-catalyzed decomposition.	[4][5]
Sodium Hydroxide (NaOH)	~1.5 mL of 6N NaOH per liter	Raises pH to slow down bacterial and chemical decomposition.	[6]
Boiled and Cooled Water	N/A	Removes dissolved CO <sub>2</sub> and sterilizes the water, inhibiting bacterial growth.	[8]
Storage in Dark Bottles	N/A	Protects the solution from light-induced decomposition.	[8]
Cool Storage	N/A	Slows down the rate of chemical and bacterial decomposition.	[8]

## Experimental Protocols

Protocol: Preparation and Standardization of 0.1 N Sodium Thiosulfate Solution

## 1. Preparation of 0.1 N Sodium Thiosulfate Solution:

- Materials:
  - **Sodium thiosulfate pentahydrate** ( $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ )
  - Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), anhydrous
  - Deionized or distilled water
  - 1000 mL volumetric flask
  - Analytical balance
- Procedure:
  - Boil approximately 1200 mL of deionized or distilled water for at least 15 minutes. Cover and allow it to cool to room temperature.
  - Accurately weigh approximately 24.8 g of **sodium thiosulfate pentahydrate** ( $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ ).[\[4\]](#)[\[9\]](#)
  - Transfer the weighed sodium thiosulfate to a clean 1000 mL volumetric flask.
  - Add approximately 0.2 g of anhydrous sodium carbonate to the flask.[\[5\]](#)
  - Add about 800 mL of the boiled and cooled water to the flask. Swirl gently until the solids are completely dissolved.
  - Dilute the solution to the 1000 mL mark with the remaining boiled and cooled water.
  - Stopper the flask and invert it several times to ensure the solution is homogeneous.
  - Store the solution in a tightly stoppered, dark glass bottle in a cool, dark place. Allow the solution to stand for at least 24 hours before standardization.

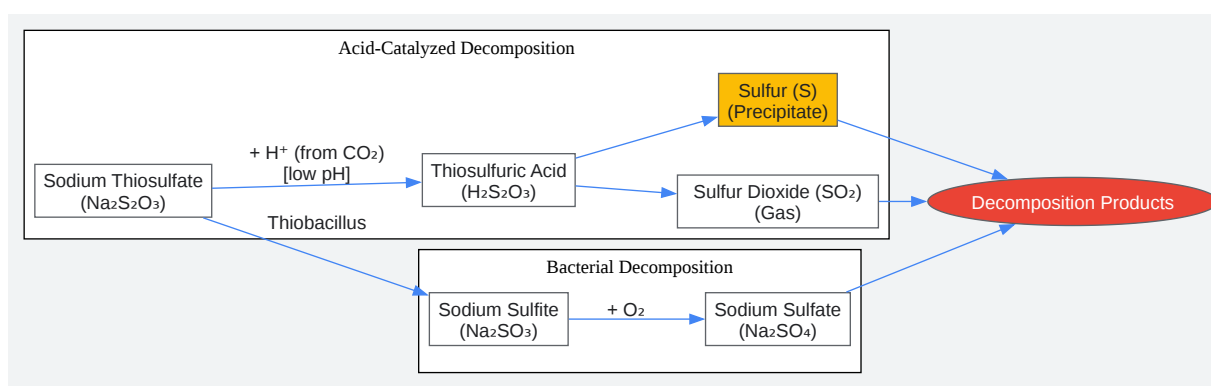
## 2. Standardization with Potassium Dichromate (Primary Standard):

- Materials:

- Potassium dichromate ( $K_2Cr_2O_7$ ), primary standard grade, dried at  $120^\circ C$  for 4 hours
- Potassium iodide (KI)
- Concentrated hydrochloric acid (HCl)
- Starch indicator solution
- Prepared 0.1 N sodium thiosulfate solution
- 500 mL glass-stoppered conical flask
- Burette
- Procedure:
  - Accurately weigh about 0.2 g of dried potassium dichromate into the 500 mL conical flask.  
[5][10]
  - Dissolve the potassium dichromate in approximately 100 mL of deionized water.
  - Add 3 g of potassium iodide and 5 mL of concentrated hydrochloric acid to the flask.[5]
  - Immediately stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 10 minutes.
  - Rinse the stopper and the inner walls of the flask with a small amount of deionized water.
  - Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a pale, yellowish-green color.
  - Add 2-3 mL of starch indicator solution. The solution should turn a deep blue-black color.
  - Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, leaving a clear, green solution.
  - Record the volume of sodium thiosulfate solution used.

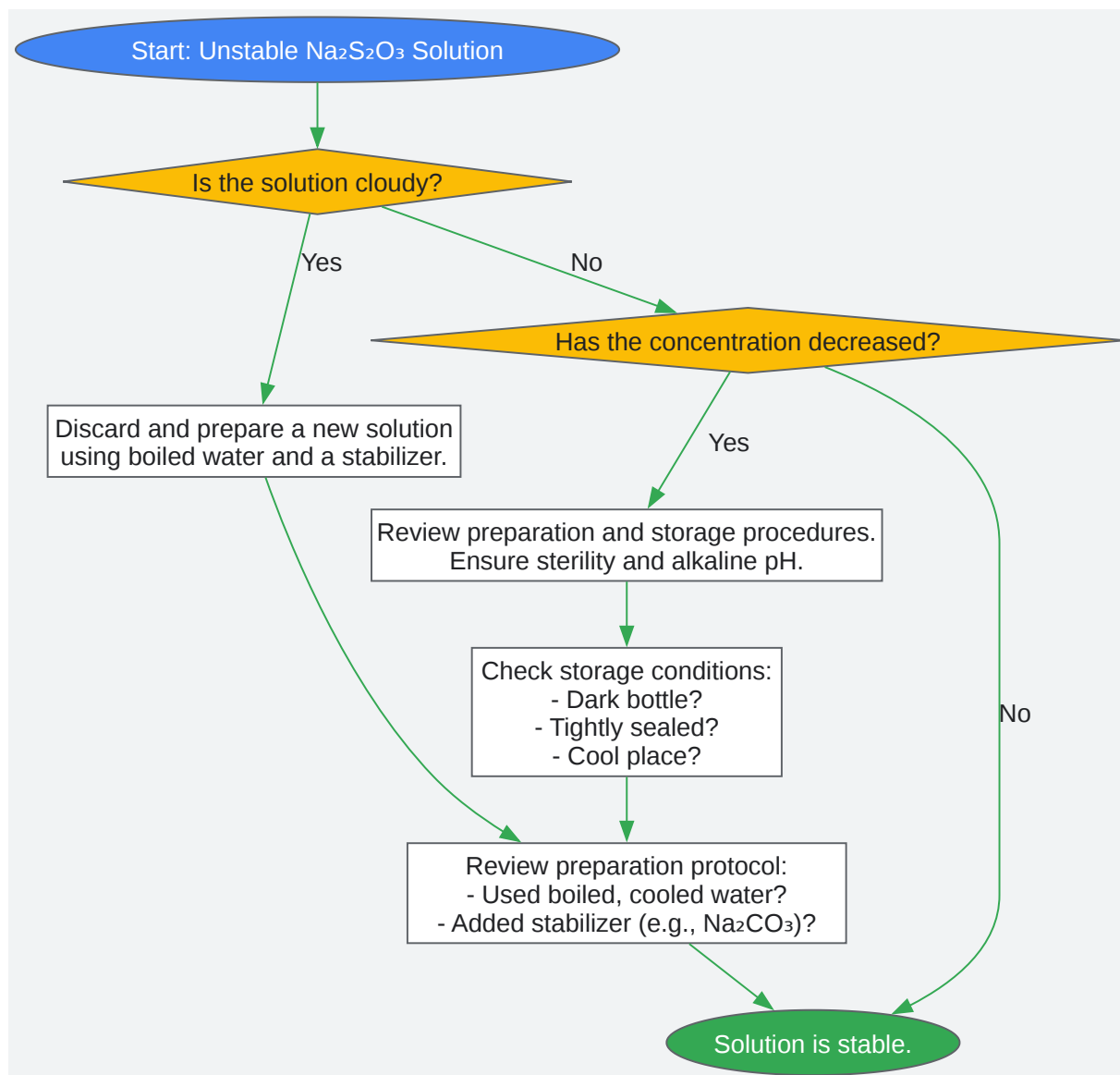
- Perform a blank determination by following the same procedure but without the potassium dichromate.
- Calculate the normality of the sodium thiosulfate solution using the appropriate formula.

## Visualizations



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Caption: Chemical decomposition pathways of sodium thiosulfate.



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Caption: Troubleshooting workflow for unstable sodium thiosulfate solutions.



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